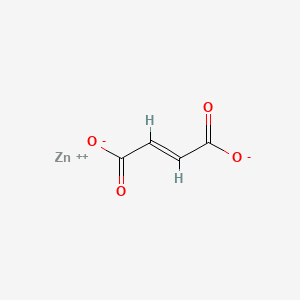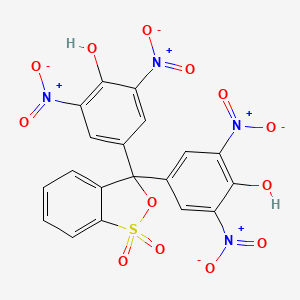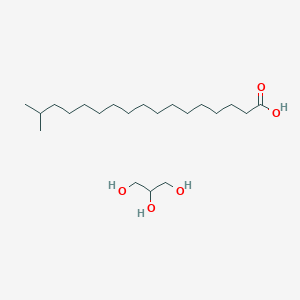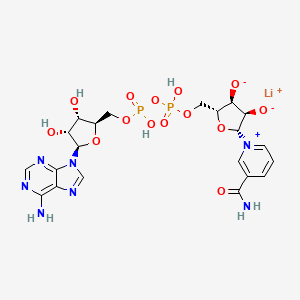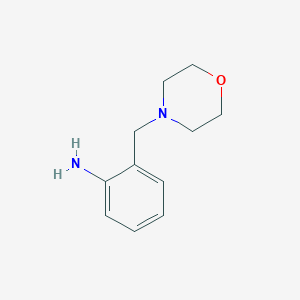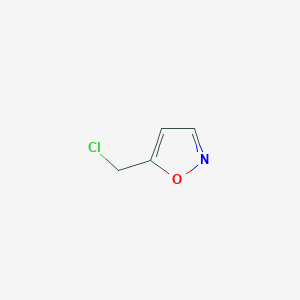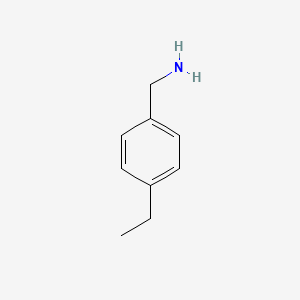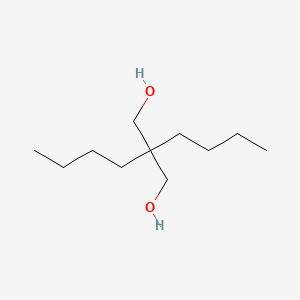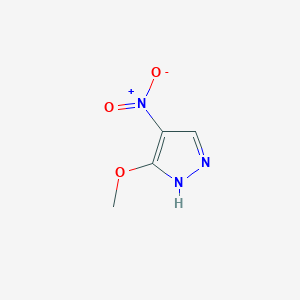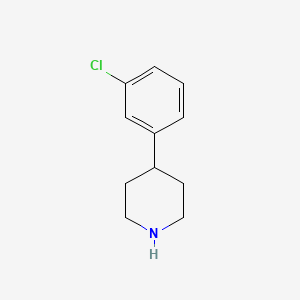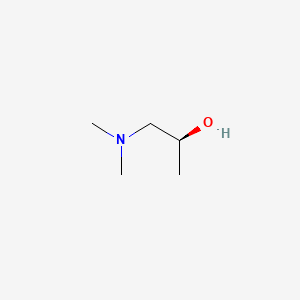
cis-Miyabenol C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-Miyabenol C: is a stilbenoid, specifically a resveratrol trimer. It is naturally found in plants such as Vitis vinifera (grape), Foeniculi fructus (fruit of Foeniculum vulgare), and Caragana sinica . This compound has garnered interest due to its biological activities, including protein kinase C inhibition .
准备方法
Synthetic Routes and Reaction Conditions: cis-Miyabenol C can be isolated from various plant species, including Vitis, Muscadinia, and Carex . The extraction process typically involves the use of methanol, followed by high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) for analysis .
Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. Most of the compound is obtained through extraction from natural sources.
化学反应分析
Types of Reactions: cis-Miyabenol C undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学研究应用
cis-Miyabenol C has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Medicine: It exhibits protein kinase C inhibitor activity, making it a candidate for cancer research.
Industry: Its antioxidant properties make it useful in the food and cosmetic industries.
作用机制
cis-Miyabenol C exerts its effects primarily through the inhibition of protein kinase C . This enzyme plays a crucial role in various cellular processes, including cell growth and differentiation. By inhibiting this enzyme, this compound can modulate these processes, which is particularly relevant in cancer research.
相似化合物的比较
trans-Miyabenol C: Another resveratrol trimer with similar biological activities.
Ampelopsin H: Known for its anti-TNF activity.
Nepalensinol B: Exhibits similar inhibitory effects on TNF-induced cytotoxicity.
Uniqueness: cis-Miyabenol C is unique due to its specific configuration and the range of biological activities it exhibits. Its ability to inhibit protein kinase C and amyloid β fibril formation sets it apart from other similar compounds .
属性
CAS 编号 |
168037-22-7 |
|---|---|
分子式 |
C42H32O9 |
分子量 |
680.7 g/mol |
IUPAC 名称 |
5-[(2R,3R)-6-hydroxy-4-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C42H32O9/c43-27-9-2-22(3-10-27)1-4-25-15-32(48)20-35-37(25)40(42(50-35)24-7-13-29(45)14-8-24)34-19-33(49)21-36-39(34)38(26-16-30(46)18-31(47)17-26)41(51-36)23-5-11-28(44)12-6-23/h1-21,38,40-49H/b4-1-/t38-,40+,41+,42-/m1/s1 |
InChI 键 |
RKFYYCKIHVEWHX-LXJGKARHSA-N |
SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6C(C(OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |
手性 SMILES |
C1=CC(=CC=C1/C=C\C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6[C@H]([C@@H](OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |
规范 SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6C(C(OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |
产品来源 |
United States |
Q1: What is cis-Miyabenol C and where is it found?
A1: this compound is a stilbene trimer, a type of phenolic compound found in various plant species. It was first isolated from the fruit of Foeniculum vulgare MILLER (commonly known as fennel) []. It has also been identified in Vitis vinifera grapevine shoots [] and the leaves of hybrid Vitis vinifera genotypes infected with Plasmopara viticola [].
Q2: What are the notable biological activities of this compound?
A2: Research suggests that this compound exhibits strong antioxidative activity, even surpassing the activity of butylated hydroxyanisole (BHA) in inhibiting linoleic acid oxidation [, ]. Additionally, it demonstrates significant inhibitory effects against hyaluronidase, an enzyme that degrades hyaluronic acid [, ].
Q3: Are there any glycosylated forms of this compound?
A4: Yes, research has identified several glycosides of this compound, including foeniculosides I, II, III, and IV. These compounds are characterized by the attachment of glucose molecules at specific positions on the this compound structure [].
Q4: What analytical techniques are used to identify and characterize this compound?
A5: Various spectroscopic techniques are employed for the structural characterization of this compound, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ]. High-performance liquid chromatography (HPLC) methods are also used for separation and purification, often coupled with ultrahigh-performance liquid chromatography (UHPLC) for purity assessment [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


